3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide
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Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Mechanism of Action
Mode of Action
It is known that similar compounds can interact with their targets by binding to specific receptors or enzymes, thereby altering their function .
Pharmacokinetics
It is known that similar compounds have good bioavailability and are well absorbed in the body .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level, such as altering enzyme activity or receptor binding .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide. Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of this compound .
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-18-14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-19-11-13/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUNXBUMGSUIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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